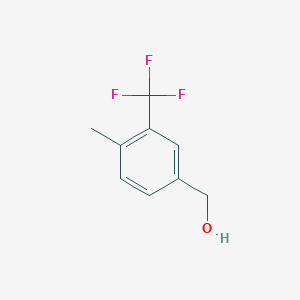

4-Methyl-3-(trifluoromethyl)benzyl alcohol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Methyl-3-(trifluoromethyl)benzyl alcohol is an aromatic primary alcohol . It is functionally related to benzyl alcohol . It is used as a pharmaceutical intermediate and is also used to predict the NMR spectrum .

Synthesis Analysis

This compound is used in the synthesis of highly electron-poor fluorine-containing alkenes . It is also employed as a reagent in kinetic studies of phosphonoformate prodrugs and aquachromium (IV) .Molecular Structure Analysis

The molecular formula of this compound is C8H7F3O . Its molecular weight is 176.1358 . The IUPAC Standard InChI is InChI=1S/C8H7F3O/c9-8(10,11)7-3-1-6(5-12)2-4-7/h1-4,12H,5H2 .Chemical Reactions Analysis

Photocatalytic oxidation of this compound to corresponding aldehydes on TiO2 photocatalyst under O2 atmosphere has been reported .Physical and Chemical Properties Analysis

This compound is a colorless to light yellow liquid . Its refractive index is n20/D 1.459 (lit.) . It has a boiling point of 78-80 °C/4 mmHg (lit.) and a density of 1.286 g/mL at 25 °C (lit.) .Scientific Research Applications

Environmental Impact and Treatment

Environmental Agents and Neurodegeneration

Research on environmental agents, including various chemicals, has shown their potential to trigger neurodegeneration in the developing brain through mechanisms involving neurotransmitter interference, highlighting the importance of studying chemical impacts on health (Olney et al., 2000) Environmental Health Perspectives.

Aquatic Environments and Parabens

Studies on parabens, which are chemical preservatives, reveal their presence in aquatic environments and potential endocrine-disrupting effects, underscoring the need to understand the environmental fate of synthetic chemicals (Haman et al., 2015) Water Research.

Chemical Conversion and Biofuels

Carbohydrate Biomass to Biofuels

Research into converting carbohydrate biomass into biofuels through intermediates like hydroxylmethylfurfural illustrates the role of chemical compounds in renewable energy production (James et al., 2010) Energy and Environmental Science.

Supramolecular Chemistry

Ordering Moieties for Supramolecular Chemistry

Benzene-1,3,5-tricarboxamide derivatives are explored for their applications in nanotechnology, polymer processing, and biomedical applications due to their supramolecular self-assembly behavior (Cantekin et al., 2012) Chemical Society Reviews.

Safety and Hazards

Mechanism of Action

Target of Action

4-Methyl-3-(trifluoromethyl)benzyl alcohol is primarily used as a pharmaceutical intermediate It’s often used inproteomics research , suggesting it may interact with various proteins or enzymes in the body.

Mode of Action

Compounds with similar structures, such as benzylic halides, typically react viaSN1 or SN2 pathways . These reactions involve nucleophilic substitution at the benzylic position, which is stabilized by resonance .

Biochemical Pathways

It’s used as a reagent in kinetic studies ofphosphonoformate prodrugs and aquachromium (IV) , suggesting it may play a role in these biochemical pathways.

Pharmacokinetics

Its molecular weight of190.16 might influence its absorption and distribution in the body

Result of Action

As a pharmaceutical intermediate, it’s likely used to synthesize other compounds with known biological effects .

Action Environment

Environmental factors can significantly impact the action, efficacy, and stability of a compound. For instance, the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity . .

Properties

IUPAC Name |

[4-methyl-3-(trifluoromethyl)phenyl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O/c1-6-2-3-7(5-13)4-8(6)9(10,11)12/h2-4,13H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUUCVMGJQLDSFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CO)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea](/img/structure/B2892401.png)

![[5-(1-Aminoethyl)-4H-1,2,4-triazol-3-yl]acetic acid dihydrochloride](/img/structure/B2892402.png)

![3-(2-methoxyphenyl)-9-propyl-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2892409.png)

![1,1,1-trifluoro-3-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidino}-2-propanol](/img/structure/B2892411.png)

![5-(2-chloro-4-fluorobenzyl)-3-(3,4-dimethoxyphenethyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2892414.png)

![2-(4-ethylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B2892416.png)

![5-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2892417.png)

![(E)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(2-chlorophenyl)acrylamide](/img/structure/B2892420.png)